N-[3-(1H-imidazol-1-yl)propyl]-6-methoxy-1,3-benzothiazol-2-amine
Description
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-6-methoxy-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c1-19-11-3-4-12-13(9-11)20-14(17-12)16-5-2-7-18-8-6-15-10-18/h3-4,6,8-10H,2,5,7H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOYZXWCDBWHKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NCCCN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-6-methoxy-1,3-benzothiazol-2-amine typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzothiazole ring. The methoxy group can be introduced via methylation using methyl iodide in the presence of a base.
The imidazole moiety is introduced through a nucleophilic substitution reaction. 1-(3-Bromopropyl)imidazole can be reacted with the benzothiazole derivative under basic conditions to yield the final product. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-imidazol-1-yl)propyl]-6-methoxy-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the imidazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the imidazole or benzothiazole rings. Common reagents include halogens, alkylating agents, and acylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, halogens
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the imidazole or benzothiazole rings.
Scientific Research Applications
N-[3-(1H-imidazol-1-yl)propyl]-6-methoxy-1,3-benzothiazol-2-amine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound’s potential therapeutic properties are of interest in drug discovery and development. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-6-methoxy-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity or protein function. The benzothiazole moiety may interact with nucleic acids or other biomolecules, affecting cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
Compound 1 : N-(3-(1H-imidazol-1-yl)propyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-4-amine
- Structure : Replaces the benzothiazole core with a pyrimidine ring, substituted by a nitro-triazole group.
- The nitro-triazole group introduces strong electron-withdrawing effects, which may influence reactivity .
- Application: Not explicitly stated, but nitro groups are often leveraged in prodrugs or antiparasitic agents.
Compound 2 : N-(6-Fluoro-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride
- Structure : Retains the benzothiazole core but introduces a fluorinated benzodioxine-carboxamide moiety.
- Properties : The fluorine atom enhances lipophilicity and metabolic stability. The carboxamide group may improve solubility or target engagement .
- Application : Likely designed for enhanced pharmacokinetics in therapeutic contexts.
Substituent Variations on Benzothiazole
Compound 3 : N-(3-(1H-imidazol-1-yl)propyl)-6-bromobenzo[d]thiazol-2-amine
- Structure : Substitutes the methoxy group with a bromine atom at position 4.
- Properties : Bromine increases molecular weight (337.24 g/mol) and may enhance halogen bonding interactions. The electron-withdrawing bromine could reduce nucleophilicity compared to the methoxy group .
- Application: Potential use in halogen-rich environments, such as enzyme inhibition.
Compound 4 : N-[3-(1H-Imidazol-1-yl)propyl]-4,5-dimethyl-1,3-benzothiazol-2-amine
- Structure : Adds methyl groups at positions 4 and 5 of the benzothiazole.
- Application : May optimize bioavailability in drug design.
Side Chain and Functional Group Modifications
Compound 5 : N-(2-chloro-6-fluorobenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine
- Structure : Replaces the benzothiazol-2-amine moiety with a chloro-fluorobenzyl group.
- Application : Patent examples suggest utility in antimicrobial or antitumor agents .
Compound 6 : N-(2-{[3-(1H-imidazol-1-yl)propyl]amino}-2-oxoethyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide
Comparative Data Table
Key Research Findings and Implications
- Structural Flexibility : The 3-(1H-imidazol-1-yl)propyl side chain is a common feature in analogs, suggesting its importance in biological interactions (e.g., metal coordination in enzyme inhibition) .
- Substituent Effects : Electron-donating groups (e.g., methoxy) may enhance nucleophilicity, while halogens (Br, Cl, F) improve binding via hydrophobic/halogen interactions .
- Synthetic Accessibility : Microwave-assisted synthesis (for Schiff base intermediates) highlights efficient routes to benzothiazole derivatives , though further optimization is needed for the target compound.
Biological Activity
N-[3-(1H-imidazol-1-yl)propyl]-6-methoxy-1,3-benzothiazol-2-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features two significant moieties: an imidazole ring and a benzothiazole structure. Its chemical formula is , and it has a molecular weight of 272.37 g/mol. The presence of these heterocycles contributes to its biological properties, making it a subject of interest in drug development.
Antimicrobial Activity
Research has indicated that compounds with imidazole and benzothiazole structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzothiazole possess antifungal activity against various Candida species . The specific compound this compound has been evaluated for its potential to inhibit microbial growth, showing promising results in vitro.
Anticancer Activity
The anticancer potential of benzothiazole derivatives has been well-documented. In vitro studies suggest that this compound may inhibit the proliferation of cancer cell lines. For example, compounds structurally similar to this one have demonstrated efficacy against various cancer types through mechanisms such as apoptosis induction and cell cycle arrest .
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within cells. The imidazole group can act as a ligand for metal ions in enzymes, potentially inhibiting their activity and disrupting metabolic pathways essential for cell survival. This mechanism is particularly relevant in the context of anticancer and antimicrobial effects .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[3-(1H-imidazol-1-yl)propyl]-6-methoxy-1,3-benzothiazol-2-amine, and how can reaction yields be improved?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, describes a reflux method using chloroform and 6-methoxy-1,3-benzothiazol-2-amine with a substituted acetyl-imidazole precursor, yielding 22% after crystallization from ethanol . To improve yields:
- Optimize molar ratios (e.g., excess amine to drive reaction completion).
- Use high-purity solvents and controlled temperature gradients during reflux.
- Employ column chromatography or recrystallization (e.g., 80% ethanol) for purification.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodology :
- IR Spectroscopy : Prioritize peaks for NH stretching (~3178 cm⁻¹), carbonyl (C=O, ~1668 cm⁻¹), and methoxy C-O (~1267 cm⁻¹) .
- 1H NMR : Key signals include the methoxy group (δ ~3.76 ppm), aromatic protons (δ ~7.01–7.73 ppm), and imidazole protons (δ ~7.3–8.8 ppm) .
- X-ray Crystallography : Resolve hydrogen-bonding patterns (e.g., N–H⋯N interactions at ~2.8–3.0 Å) and confirm gauche conformations of the propyl-imidazole chain .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound, particularly in anticancer or antioxidant assays?
- Methodology :
- Dose-Response Validation : Use multiple assays (e.g., MTT, apoptosis markers) across cell lines (e.g., ’s thiazolo[3,2-a]pyrimidine derivatives tested in cancer models) .
- Structural Analog Comparison : Compare activity with derivatives lacking the imidazole or methoxy groups to identify pharmacophores.
- Computational Docking : Model interactions with targets like urokinase receptors (uPAR) to validate mechanistic hypotheses (e.g., ’s virtual screening approach) .
Q. What computational methods are recommended for predicting the compound’s reactivity in novel reaction environments?
- Methodology :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways, as demonstrated in ’s ICReDD protocol for reaction design .
- Molecular Dynamics (MD) Simulations : Analyze solvent effects on conformational stability (e.g., ethanol vs. DMSO) .
- Machine Learning : Train models on existing benzothiazole reaction datasets to predict optimal conditions (e.g., temperature, catalysts) .
Q. How can crystallographic data inform the design of derivatives with enhanced binding affinity?
- Methodology :
- Hydrogen-Bond Analysis : Use X-ray data (e.g., ’s triclinic P1 space group) to identify critical intermolecular interactions (e.g., N–H⋯N and C–H⋯O bonds) .
- Conformational Rigidity : Introduce steric hindrance (e.g., methyl groups) to stabilize bioactive conformations observed in crystal structures.
- Pharmacophore Mapping : Align derivative structures with active conformations of known inhibitors (e.g., ’s benzimidazole-adjacent compounds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
